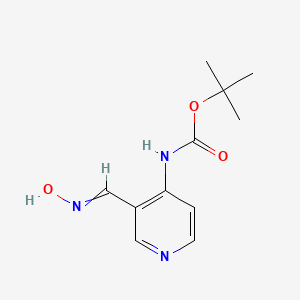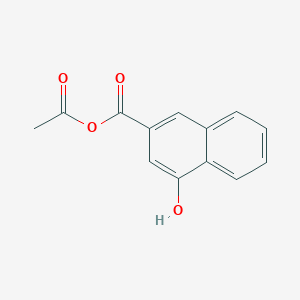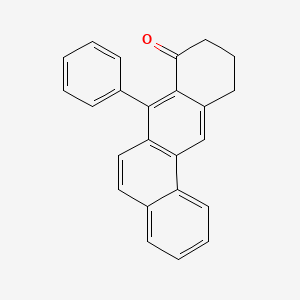
7-Phenyl-10,11-dihydrotetraphen-8(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-10,11-dihydrotetraphen-8(9H)-one typically involves multi-step organic reactions. One common method might include the cyclization of a precursor molecule under specific conditions. For example, a Friedel-Crafts acylation reaction could be used to introduce the phenyl group, followed by a cyclization step to form the tetraphen ring system. The reaction conditions would likely involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography or recrystallization.
化学反応の分析
Types of Reactions
7-Phenyl-10,11-dihydrotetraphen-8(9H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and polymers.
作用機序
The mechanism of action of 7-Phenyl-10,11-dihydrotetraphen-8(9H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.
類似化合物との比較
Similar Compounds
Tetraphen-9-one: A simpler analog with a similar ring structure.
Phenyl-substituted tetraphens: Compounds with different substituents on the phenyl ring.
Uniqueness
7-Phenyl-10,11-dihydrotetraphen-8(9H)-one is unique due to its specific substitution pattern and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
917894-83-8 |
|---|---|
分子式 |
C24H18O |
分子量 |
322.4 g/mol |
IUPAC名 |
7-phenyl-10,11-dihydro-9H-benzo[a]anthracen-8-one |
InChI |
InChI=1S/C24H18O/c25-22-12-6-10-18-15-21-19-11-5-4-7-16(19)13-14-20(21)23(24(18)22)17-8-2-1-3-9-17/h1-5,7-9,11,13-15H,6,10,12H2 |
InChIキー |
RMWUYGOQQCMMQS-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C(=O)C1)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)


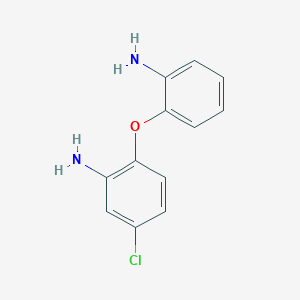
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
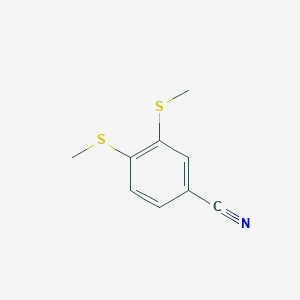
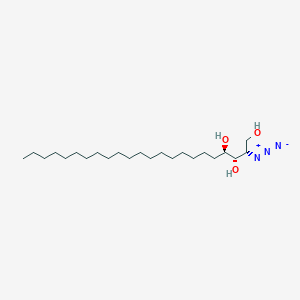
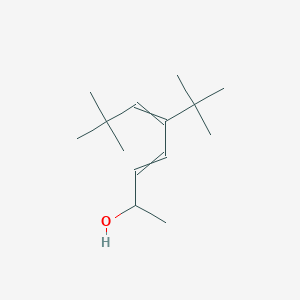
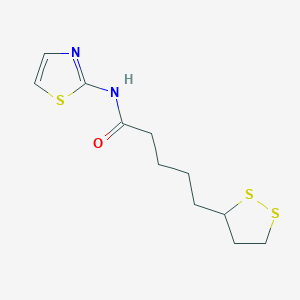
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)
